Ethyl 4-methyl-2-methylsulfanyl-1,3-thiazole-5-carboxylate
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Overview
Description
N-Methylhippuric acid is an organic compound and a carboxylic acid. It has three isomers: 2-methylhippuric acid, 3-methylhippuric acid, and 4-methylhippuric acid . These isomers are metabolites of the isomers of xylene, a common industrial solvent . The presence of N-Methylhippuric acid in urine can be used as a biomarker to determine exposure to xylene .
Preparation Methods
N-Methylhippuric acid can be synthesized through the biotransformation of xylene in the human body . Industrially, it can be produced by reacting methylbenzoyl chloride with glycine under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-Methylhippuric acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Methylhippuric acid has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments like mass spectrometers.
Biology: It serves as a biomarker for exposure to xylene, helping in the study of occupational health.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Methylhippuric acid involves its metabolism and excretion in the human body. It is formed by the conjugation of methylbenzoic acid with glycine in the liver . The molecular targets and pathways involved include the enzymes responsible for the conjugation reaction, such as glycine N-acyltransferase .
Comparison with Similar Compounds
N-Methylhippuric acid is similar to other hippuric acids, such as hippuric acid and phenylglyoxylic acid . it is unique in its ability to serve as a biomarker for xylene exposure . Other similar compounds include:
Hippuric acid: A metabolite of toluene.
Phenylglyoxylic acid: A metabolite of ethylbenzene.
These compounds share similar chemical structures and metabolic pathways but differ in their specific industrial and biological applications .
Properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9-8(12-3)13-6/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNGJVHFTUWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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